2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a thiophene ring, a methanamine group, and two chlorine atoms attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenemethanamine with 5-chloro-2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethanamine: Lacks the chlorine and methoxy substituents on the phenyl ring.
5-Chloro-2-methoxybenzaldehyde: Contains the phenyl ring with chlorine and methoxy substituents but lacks the thiophene and methanamine groups.
Uniqueness
2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- is unique due to the combination of its structural features, including the thiophene ring, methanamine group, and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1152565-71-3 |
---|---|
Molecular Formula |
C12H11Cl2NOS |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(5-chlorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H11Cl2NOS/c1-16-9-3-2-7(13)6-8(9)12(15)10-4-5-11(14)17-10/h2-6,12H,15H2,1H3 |
InChI Key |
NMUCYSGTWOMJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=CC=C(S2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.